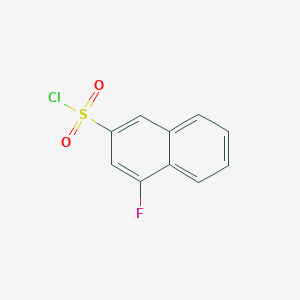
4-Fluoronaphthalene-2-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoronaphthalene-2-sulfonyl chloride is a versatile chemical compound with the molecular formula C10H6ClFO2S. It is a derivative of naphthalene, where a fluorine atom is substituted at the 4th position and a sulfonyl chloride group at the 2nd position. This compound is known for its unique reactivity and is widely used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoronaphthalene-2-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which undergoes a reaction with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl.
Industrial Production Methods
Industrial production methods for 4-fluoronaphthalene-2-sulfonyl chloride are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on the efficient use of reagents and catalysts to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound is highly reactive in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Wissenschaftliche Forschungsanwendungen
4-Fluoronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: In biological research, it is used to modify biomolecules and study their interactions and functions.
Medicine: This compound is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoronaphthalene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
Uniqueness
4-Fluoronaphthalene-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C10H6ClFO2S |
|---|---|
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
4-fluoronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClFO2S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
InChI-Schlüssel |
YXZJUCRFWLRVJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


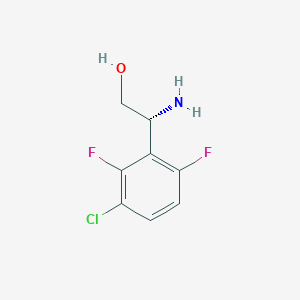
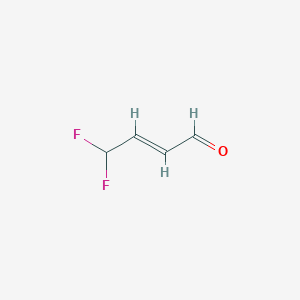
![(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B13559887.png)
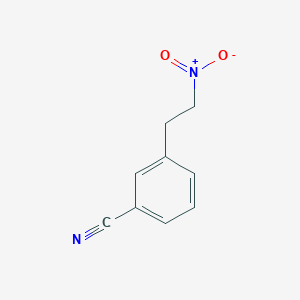
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)
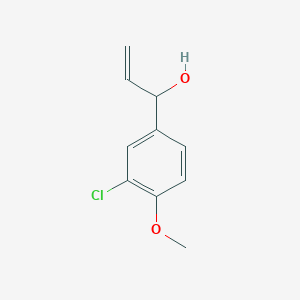
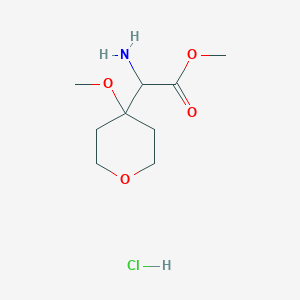
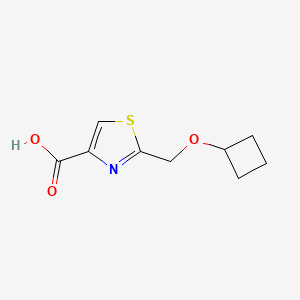
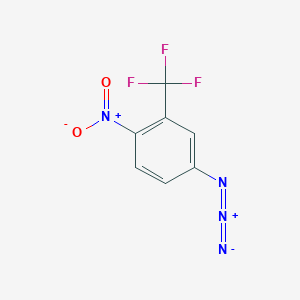
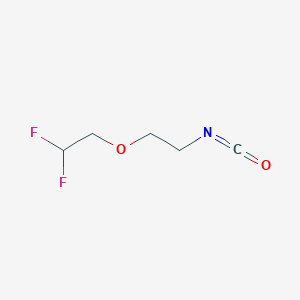
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)

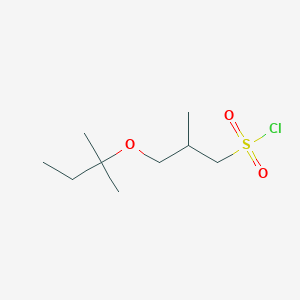
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
